molecular formula C8H10ClNO2S B8060975 3-chloro-N,4-dimethylbenzene-1-sulfonamide

3-chloro-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B8060975
M. Wt: 219.69 g/mol
InChI Key: MGHWKKGMNSONOH-UHFFFAOYSA-N
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Description

3-Chloro-N,4-dimethylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. It features a benzene ring substituted with a chloro group at the 3-position, a methyl group at the 4-position, and a sulfonamide group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-chloro-4-methylbenzenesulfonyl chloride.

  • Reaction Steps: The sulfonyl chloride is reacted with dimethylamine under controlled conditions to form the sulfonamide.

  • Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.

  • Purification: The product is purified through recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the sulfonamide group to an amine.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing additional functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) and an acyl chloride.

Major Products Formed:

  • Oxidation: 3-Chloro-4-methylbenzoic acid.

  • Reduction: 3-Chloro-N,4-dimethylbenzene-1-amine.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with biological targets, primarily involving the sulfonamide group. The mechanism often involves the inhibition of specific enzymes or receptors, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

  • 4-Chloro-3-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide: Similar structure but with an additional chloromethyl group.

  • 2-Chloro-1,4-dimethylbenzene: Similar benzene ring substitution pattern but lacks the sulfonamide group.

Uniqueness: 3-Chloro-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHWKKGMNSONOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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